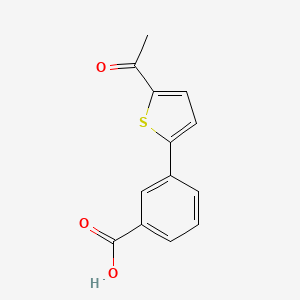
3-(5-Acetyl-2-thienyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Acetyl-2-thienyl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₀O₃S It features a benzoic acid moiety substituted with a thienyl group, which itself is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Acetyl-2-thienyl)benzoic acid typically involves the formation of the thienyl ring followed by its functionalization and subsequent coupling with a benzoic acid derivative. One common method involves the Paal-Knorr synthesis for the thiophene ring, followed by Friedel-Crafts acylation to introduce the acetyl group. The final step involves coupling the acetylated thiophene with a benzoic acid derivative under suitable conditions, often using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-Acetyl-2-thienyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(5-Acetyl-2-thienyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Acetyl-2-thienyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group can participate in hydrogen bonding or other interactions, while the thienyl ring can engage in π-π stacking or other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring but lacks the acetyl group.
Benzoic acid derivatives: Various substitutions on the benzoic acid moiety.
Uniqueness
3-(5-Acetyl-2-thienyl)benzoic acid is unique due to the presence of both the acetylated thienyl ring and the benzoic acid moiety, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H10O3S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
3-(5-acetylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
XBRBYIDAICDDSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















